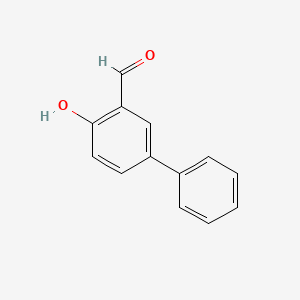
2-Hydroxy-5-phenylbenzaldehyde
Cat. No. B1337557
Key on ui cas rn:
1761-63-3
M. Wt: 198.22 g/mol
InChI Key: NAUBSKHQFFCEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08221907B2
Procedure details


In an atmosphere of argon, 496 g (2.46 mol) of 5-bromosalicylaldehyde, 361 g (2.96 mol) of phenylboronic acid, 57 g (49.0 mmol) of tetraxis(triphenylphosphine)palladium(0), 8.6 L of DME and 784 g of sodium carbonate/3.7 L of water were charged, and subjected to heating under reflux with stirring for 17 hours. After cooling the resultant to room temperature, 3 L of toluene was added, and then an aqueous layer was removed. An organic layer was washed with water, and dried with magnesium sulfate. The solvent was distilled off under a reduced pressure. The crystals were purified by silica gel chromatography, whereby 382 g of 3-formyl-4-hydroxybiphenyl was obtained (yield: 78%).


[Compound]
Name
tetraxis(triphenylphosphine)palladium(0)
Quantity
57 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:9]=[C:6]([CH:7]=[O:8])[C:5]([OH:10])=[CH:4][CH:3]=1.[C:11]1(B(O)O)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.COCCOC.C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1.O>[CH:7]([C:6]1[CH:9]=[C:2]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:3]=[CH:4][C:5]=1[OH:10])=[O:8] |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
496 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C(C=O)=C1)O
|
|
Name
|
|
|
Quantity
|
361 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
[Compound]
|
Name
|
tetraxis(triphenylphosphine)palladium(0)
|
|
Quantity
|
57 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
8.6 L
|
|
Type
|
reactant
|
|
Smiles
|
COCCOC
|
|
Name
|
|
|
Quantity
|
3.7 L
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
3 L
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring for 17 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
an aqueous layer was removed
|
WASH
|
Type
|
WASH
|
|
Details
|
An organic layer was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off under a reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals were purified by silica gel chromatography
|
Outcomes


Product
Details
Reaction Time |
17 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C=1C=C(C=CC1O)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 382 g | |
| YIELD: PERCENTYIELD | 78% | |
| YIELD: CALCULATEDPERCENTYIELD | 78.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

